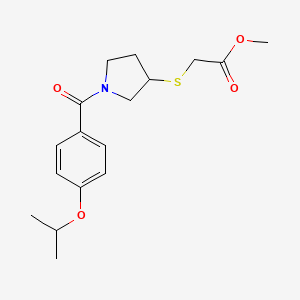
Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also seems to have an isopropoxybenzoyl group and a thioacetate group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The isopropoxybenzoyl and thioacetate groups could then be attached through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The pyrrolidine ring might be involved in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Pharmacological Activity
Antihypertensive α-Blocking Agents : The synthesis of thiosemicarbazides, triazoles, and Schiff bases starting from similar thiol-containing compounds demonstrates the versatility of such molecules in creating potential antihypertensive medications with α-blocking activity. These synthesized compounds showed promising pharmacological activity with low toxicity in preliminary screenings (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Microwave-Assisted Synthesis : The application of microwave-assisted synthetic techniques to create novel pyrido[3,2-f][1,4]thiazepines, starting from related thioxo compounds, highlights the efficiency of modern synthetic methods. These methods provide better yields in shorter times, showcasing the potential for rapid development of new chemical entities (Faty, Youssef, & Ayman M. S. Youssef, 2011).
Antimicrobial Activities : Thiazoles and their fused derivatives, synthesized from similar carbonyl and thiol-containing compounds, displayed significant antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents, addressing the urgent need for novel antibiotics (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Novel Heterocyclic Compounds : The synthesis of benzothiazole derivatives and their evaluation for various biological activities, including antibacterial, antioxidant, and antitubercular effects, demonstrates the compound's potential in pharmaceutical research (Bhoi, Borad, Pithawala, & Patel, 2016).
Chemical Synthesis and Applications
Heterocyclic Synthesis : The creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlights the compound's role in the synthesis of complex heterocycles, which are critical in drug development and other areas of chemical research (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Nematocidal Activity : Research on the chemical constituents of Ramaria stricta, including similar thiol-containing compounds, revealed compounds with nematocidal activity. This suggests potential applications in agricultural pest management (Wang, Ma, Kong, Xie, Zhou, Dai, Kalscheuer, Wu, & Zhao, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[1-(4-propan-2-yloxybenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-12(2)22-14-6-4-13(5-7-14)17(20)18-9-8-15(10-18)23-11-16(19)21-3/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVGYIRFFGQFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

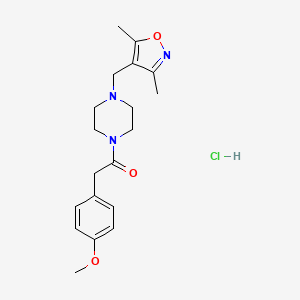
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)
![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)

![1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929727.png)
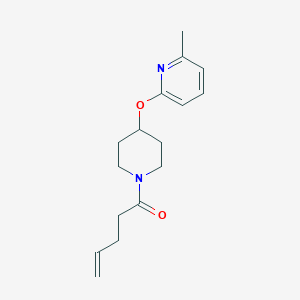
![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)

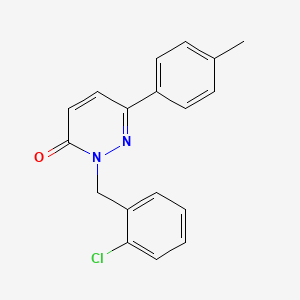


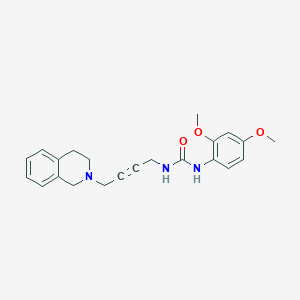
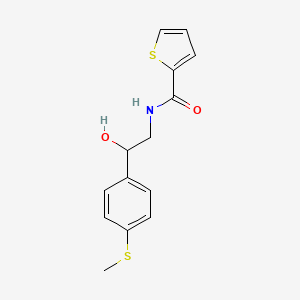
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)